7-({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one
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Description
7-({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one is a useful research compound. Its molecular formula is C27H25N5O5 and its molecular weight is 499.527. The purity is usually 95%.
BenchChem offers high-quality 7-({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
Research into pyrazolo[1,5-a]pyrimidines and related compounds involves their synthesis and structural elucidation through various chemical reactions. For example, studies have demonstrated the synthesis of novel pyrazolo[1,5-a]pyrimidines through reactions involving ethoxycarbonyl and dimethylaminovinyl derivatives, showcasing the diversity of synthetic routes and the importance of NMR spectroscopy and X-ray diffraction analysis in elucidating the structures of these compounds (Chimichi et al., 1996). Such research highlights the complex chemistry of pyrazolo[1,5-a]pyrimidines and their derivatives, offering insights into the synthesis of closely related compounds like the one .
Antimicrobial Applications
Linked heterocyclics containing the pyrazole-pyrimidine framework have been synthesized and evaluated for their antimicrobial activity. This includes studies on compounds with structural similarities to the specified chemical, where modifications in the heterocyclic rings have shown potential in inhibiting growth of both Gram-positive and Gram-negative bacteria, as well as fungi (Reddy et al., 2010). Such findings indicate the broader applicability of pyrazolo[1,5-a]pyrimidine derivatives in developing new antimicrobial agents.
Chemical Properties and Interactions
Research into derivatives of pyrazolo[1,5-a]pyrimidine also sheds light on their chemical properties and potential interactions. Studies on the conformation and reactivity of these compounds, including their ability to form stable structures through hydrogen bonding and π-π stacking, contribute to our understanding of their chemical behavior and potential applications in materials science or molecular engineering (Holt & Caignan, 2000).
properties
IUPAC Name |
11-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carbonyl]-5-(4-methoxyphenyl)-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O5/c1-15-20(16(2)37-30-15)12-19-8-9-24(36-19)27(34)31-11-10-22-21(14-31)26(33)32-25(28-22)13-23(29-32)17-4-6-18(35-3)7-5-17/h4-9,13,29H,10-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQHBXIGWRERGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)N3CCC4=C(C3)C(=O)N5C(=N4)C=C(N5)C6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one |
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